

# Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 2-Chlorophenylhydrazine Hydrochloride

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## Compound of Interest

Compound Name:	2-Chlorophenylhydrazine hydrochloride
CAS No.:	41052-75-9
Cat. No.:	B146397

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## Executive Summary

**2-Chlorophenylhydrazine Hydrochloride** (CAS 41052-75-9) serves as a primary hydrazine donor in heterocyclic synthesis. Its structural integrity is defined by the ortho-chloro substitution, which introduces specific steric and electronic effects distinguishable by spectroscopy. This guide synthesizes experimental NMR, IR, and MS data to establish a self-validating identification protocol, essential for differentiating this compound from its meta- and para-isomers during drug development workflows.

## Chemical Identity & Physical Profile[1][2][3][4][5][6][7][8]

Parameter	Data
IUPAC Name	(2-Chlorophenyl)hydrazine hydrochloride
CAS Number	41052-75-9
Molecular Formula	C <sub>6</sub> H <sub>7</sub> ClN <sub>2</sub> [1][2] · HCl
Molecular Weight	179.05 g/mol
Appearance	White to off-white crystalline powder
Melting Point	200–203 °C (decomposition)
Solubility	Soluble in DMSO, Methanol, Water; Insoluble in non-polar solvents

## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the hydrochloride salt and the ortho-chlorine substituent creates a distinct <sup>1</sup>H NMR signature. The ammonium protons (-NH<sub>3</sub><sup>+</sup>) are typically broad and exchangeable, while the aromatic region shows a characteristic 4-proton pattern consistent with 1,2-disubstitution.

#### <sup>1</sup>H NMR Data (400 MHz, DMSO-d<sub>6</sub>)

Shift ( $\delta$ ppm)	Multiplicity	Integral	Coupling (J Hz)	Assignment	Structural Context
10.47	Broad Singlet	3H	-	-NH <sub>3</sub> <sup>+</sup>	Protonated terminal nitrogen (exchangeable)
8.01	Broad Singlet	1H	-	-NH-	Internal hydrazine nitrogen
7.40 – 7.42	Doublet (dd)	1H	J $\approx$ 8.0, 1.5	Ar-H3	Ortho to Chlorine (Deshielded)
7.29 – 7.31	Triplet (td)	1H	J $\approx$ 7.8, 1.5	Ar-H5	Para to Hydrazine
7.09	Doublet (dd)	1H	J $\approx$ 8.0, 1.2	Ar-H6	Ortho to Hydrazine (Shielded)
6.96 – 7.00	Triplet (td)	1H	J $\approx$ 7.6, 1.5	Ar-H4	Meta to Chlorine

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*Analyst Note: The chemical shift of the hydrazine protons (8.01 and 10.47 ppm) is highly dependent on concentration and water content in the DMSO-d<sub>6</sub> solvent. In D<sub>2</sub>O, these peaks will disappear due to deuterium exchange.*

## Predicted <sup>13</sup>C NMR Profile

Experimental  $^{13}\text{C}$  data for the HCl salt is often obscured by solvent exchange effects; the following are calculated shifts based on substituent additivity rules for the free base corrected for protonation.

- C-Cl (C2): ~118–120 ppm (Upfield shift due to ortho effect)
- C-N (C1): ~140–145 ppm (Ipsso carbon)
- Aromatic CH: 114, 121, 128, 129 ppm (Distinct asymmetry due to ortho-substitution)

## Infrared (IR) Spectroscopy

The IR spectrum validates the salt form (ammonium bands) and the aromatic substitution pattern.

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Mode	Functional Group / Assignment
3205	$\nu(\text{N-H})$ stretch	Hydrazine N-H stretching (overlap with salt broadness)
2988, 2688	$\nu(\text{N-H}) / \nu(\text{C-H})$	Ammonium salt ( $-\text{NH}_3^+$ ) broad combination bands
1584	$\nu(\text{C=C})$ aromatic	Aromatic ring skeletal vibration
1496	$\nu(\text{C=C})$ aromatic	Aromatic ring skeletal vibration
1098	$\nu(\text{C-N})$	C(Ar)-N stretching
873, 818	$\delta(\text{C-H})$ oop	Out-of-plane bending (indicative of 1,2-disubstitution)
649	$\nu(\text{C-Cl})$	Carbon-Chlorine stretching

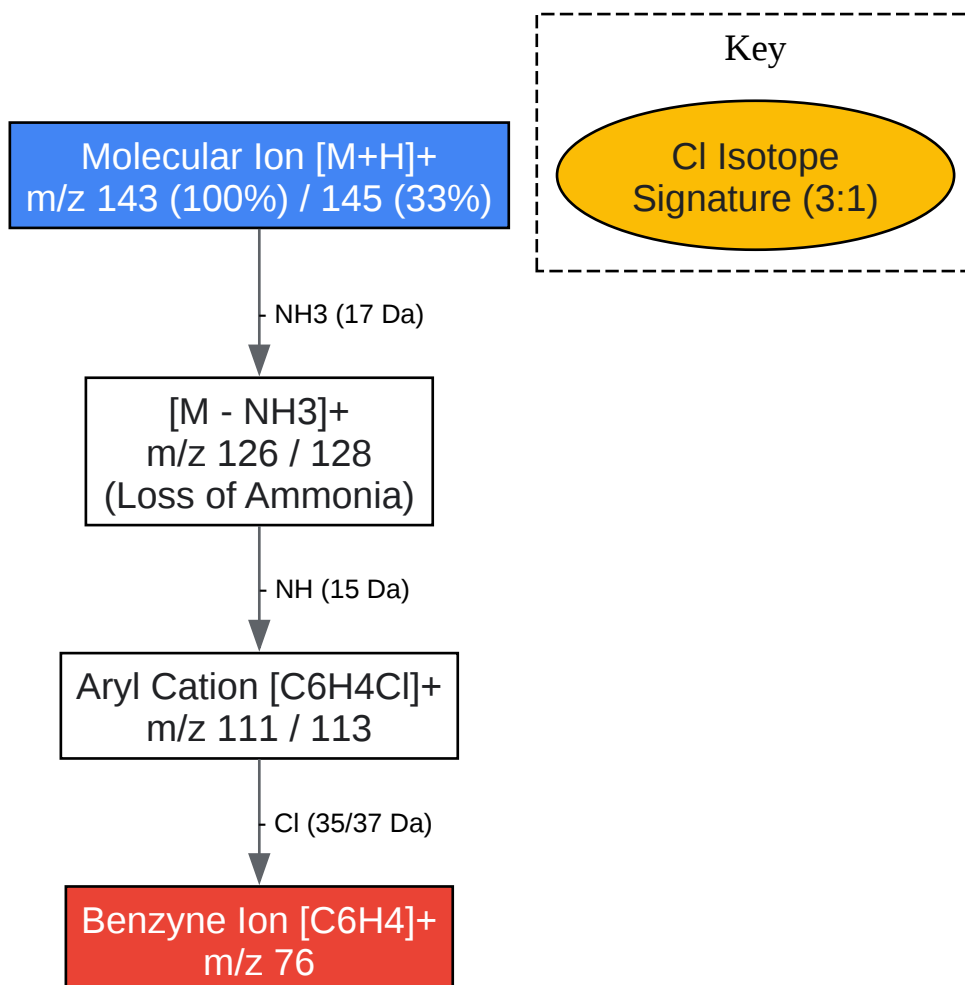
## Mass Spectrometry (MS)

Mass spectrometry is the definitive method for confirming the halogen isotope pattern.

- Ionization Mode: ESI (+)

- Molecular Ion:  $[M+H]^+ = 143.0$  (for the free base  $C_6H_7ClN_2$ )
- Isotope Pattern: The presence of a single Chlorine atom results in a characteristic 3:1 ratio between the peaks at  $m/z$  143 ( $^{35}Cl$ ) and  $m/z$  145 ( $^{37}Cl$ ).

### Fragmentation Pathway (Graphviz Diagram)



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Caption: Proposed ESI(+) fragmentation pathway. The 3:1 intensity ratio at  $m/z$  143/145 is the diagnostic signature for the monochlorinated motif.

## Synthesis & Purification Protocol

Understanding the synthesis aids in identifying potential impurities (e.g., unreacted 2-chloroaniline).

Methodology: Diazotization of 2-chloroaniline followed by reduction.

- **Diazotization:** 2-Chloroaniline is treated with  $\text{NaNO}_2$  and  $\text{HCl}$  at  $-5^\circ\text{C}$  to form the diazonium salt.
- **Reduction:** The diazonium salt is reduced using Stannous Chloride ( $\text{SnCl}_2$ ) or Sodium Sulfite ( $\text{Na}_2\text{SO}_3$ ).
- **Hydrolysis & Salt Formation:** The intermediate is hydrolyzed and treated with  $\text{HCl}$  to precipitate the hydrazine hydrochloride.

## Synthesis Workflow (Graphviz Diagram)



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Caption: Synthetic route via diazotization-reduction. Critical control points include temperature ( $<0^\circ\text{C}$ ) to prevent phenol by-products.

## Quality Control & Impurity Profiling

When analyzing 2-Chlorophenylhydrazine HCl, researchers must distinguish it from its positional isomers.

- **Differentiation from 4-Chlorophenylhydrazine:**
  - **NMR:** The 4-chloro isomer possesses a plane of symmetry, resulting in a simplified AA'BB' aromatic system (two doublets). The 2-chloro isomer (target) shows four distinct aromatic signals.
  - **Melting Point:** 4-Chlorophenylhydrazine HCl melts higher ( $\sim 216^\circ\text{C}$ ) compared to the 2-chloro isomer ( $200\text{--}203^\circ\text{C}$ ).

## References

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## Sources

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- 2. 2-氯苯肼 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 2-Chlorophenylhydrazine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146397#spectroscopic-data-nmr-ir-ms-of-2-chlorophenylhydrazine-hydrochloride>]

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